2-(3,4-dimethoxyphenyl)-N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dimethoxyphenyl)-N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)acetamide, also known as URB597, is a synthetic compound that has been extensively studied for its potential therapeutic effects. This molecule belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors, which are known to increase the levels of endocannabinoids in the brain.
Wirkmechanismus
2-(3,4-dimethoxyphenyl)-N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)acetamide works by inhibiting the enzyme FAAH, which is responsible for breaking down endocannabinoids in the brain. By inhibiting FAAH, 2-(3,4-dimethoxyphenyl)-N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)acetamide increases the levels of endocannabinoids in the brain, which are known to have analgesic, anxiolytic, and antidepressant effects. This mechanism of action makes 2-(3,4-dimethoxyphenyl)-N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)acetamide a potential therapeutic agent for various medical conditions.
Biochemical and Physiological Effects:
2-(3,4-dimethoxyphenyl)-N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)acetamide has been shown to increase the levels of endocannabinoids in the brain, which are known to have various physiological effects. These effects include analgesia, reduction of anxiety and depression, and improvement of cognitive function. 2-(3,4-dimethoxyphenyl)-N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)acetamide has also been shown to have anti-inflammatory effects and to protect against neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(3,4-dimethoxyphenyl)-N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)acetamide is that it has a high selectivity for FAAH, which means that it does not interact with other enzymes or receptors in the brain. This makes it a useful tool for studying the role of endocannabinoids in various physiological processes. However, one limitation of 2-(3,4-dimethoxyphenyl)-N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)acetamide is that it has a short half-life, which means that its effects are relatively short-lived. This can make it difficult to study the long-term effects of 2-(3,4-dimethoxyphenyl)-N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)acetamide in animal models.
Zukünftige Richtungen
There are several future directions for research on 2-(3,4-dimethoxyphenyl)-N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)acetamide. One direction is to investigate its potential therapeutic effects in various medical conditions, including anxiety, depression, and pain. Another direction is to study its potential use in the treatment of drug addiction and neurodegenerative diseases. Additionally, further research is needed to understand the long-term effects of 2-(3,4-dimethoxyphenyl)-N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)acetamide and to develop more potent and selective FAAH inhibitors.
Synthesemethoden
The synthesis of 2-(3,4-dimethoxyphenyl)-N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)acetamide involves several steps, including the reaction of 3,4-dimethoxybenzylamine with 4-ethoxyphenylacetyl chloride, followed by the reaction of the resulting intermediate with 1-(pyrrolidin-3-yl)propan-1-one. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
2-(3,4-dimethoxyphenyl)-N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)acetamide has been extensively studied for its potential therapeutic effects in various medical conditions, including anxiety, depression, and pain. It has also been investigated for its potential use in the treatment of drug addiction and neurodegenerative diseases. In preclinical studies, 2-(3,4-dimethoxyphenyl)-N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)acetamide has shown promising results in animal models of these conditions.
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5/c1-4-29-18-8-6-17(7-9-18)24-14-16(13-22(24)26)23-21(25)12-15-5-10-19(27-2)20(11-15)28-3/h5-11,16H,4,12-14H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZIMQFDSTGLEKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)CC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.